molecular formula C24H31N3O2 B11665519 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11665519
M. Wt: 393.5 g/mol
InChI Key: LSYDFVMRLACYQA-XIEYBQDHSA-N
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Description

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 4-(morpholin-4-ylmethyl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide
  • 4-tert-Butylacetophenone
  • 4-tert-Butylphenylacetylene

Uniqueness

N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is unique due to its combination of a morpholine ring and a hydrazide group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C24H31N3O2/c1-18(20-9-11-22(12-10-20)24(2,3)4)25-26-23(28)21-7-5-19(6-8-21)17-27-13-15-29-16-14-27/h5-12H,13-17H2,1-4H3,(H,26,28)/b25-18+

InChI Key

LSYDFVMRLACYQA-XIEYBQDHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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